柴胡皂苷 A

描述

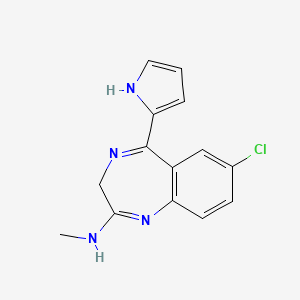

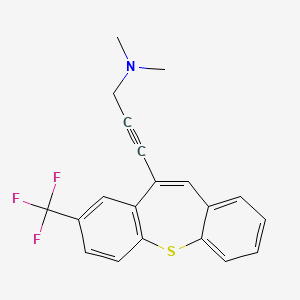

Saikogenin A is a natural product found in Bupleurum falcatum . It is a dipeptidyl peptidase-IV (DPP-IV) inhibitor . The IUPAC name of Saikogenin A is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .

Synthesis Analysis

Saikogenin A can be obtained from Saikosaponin A, which is abundant in Radix Bupleuri (RB), through enzymatic hydrolysis . Snailase was selected due to its good hydrolysis performance under nearly neutral circumstances . The reaction system was constructed in Na2HPO4-NaH2PO4 buffer (pH 6.0) containing snailase/Saikosaponin A (44:1) at 39°C, and the hydrolysis lasted for 12 hours .Molecular Structure Analysis

The molecular formula of Saikogenin A is C30H48O4 . The molecular weight is 472.7 g/mol . The IUPAC name is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .Chemical Reactions Analysis

Saikogenin A is a metabolite of Saikosaponin A . It is produced through enzymatic hydrolysis of Saikosaponin A . The process involves hydration and monooxidation on the aglycone moiety and hydrolysis of the β-glucosidic bond .Physical And Chemical Properties Analysis

Saikogenin A has a molecular weight of 472.7 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds .科学研究应用

-

Pharmacology

- Saikosaponin A (SSa) and its metabolite Saikogenin A (SGA) have been studied for their protective mechanisms against ethanol-induced hepatocyte injury .

- The methods of application or experimental procedures involve cell-based screening models and a chronic-plus-binge ethanol-fed mouse model .

- The results or outcomes of these studies are not specified in the source .

-

Traditional Chinese Medicine

- Saikosaponin A (SSa) is a major bioactive compound in the herbal medicines of radix bupleuri and exhibits various pharmacological properties, such as being an anticonvulsant, an antiepileptic, and anti-inflammatory .

- The methods of application or experimental procedures involve the use of radix bupleuri in prescriptions of traditional Chinese medicine .

- The results or outcomes of these studies are not specified in the source .

-

Chemistry

- Saikosaponin A (SSa) and D (SSd) are typical oleanane-type saponins featuring a unique 13,28-epoxy-ether moiety at D ring of the aglycones, which exhibit a wide range of biological and pharmacological activities .

- The methods of application or experimental procedures involve the synthesis of saikosaponin A/D and their natural congeners .

- The results or outcomes of these studies are not specified in the source .

-

Gastrointestinal Pharmacology

- Saikosaponin A and its metabolite Saikogenin A undergo structural transformation in the presence of gastric juice and intestinal flora .

- The methods of application or experimental procedures involve the incubation of saikosaponins in rat gastric juice and mouse intestinal flora .

- The results show that saikosaponin a decreases with time and after 3 hours, it disappears completely and saikosaponin b1 and saikosaponin g are detected .

-

Chemical Stability Studies

- Saikosaponin A is easily degraded into Saikosaponin B1 and Saikosaponin G under acidic conditions .

- The methods of application or experimental procedures involve acid hydrolysis .

- The results show that Saikosaponin A could also be hydrolyzed into prosaikogenin F, prosaikogenin A, prosaikogenin H, saikogenin F, saikogenin A, and saikogenin H .

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

-

Enzyme Transformation

- Saikosaponin A and D were converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity .

- The methods of application or experimental procedures involve enzyme transformation with high β-glycosidase activity .

- The results show that the two saikogenin and two prosaikogenin compounds were purified using a silica column .

-

Anti-Inflammatory Drug

- Saikogenin A, an anti-inflammatory drug, is present in the crude extract of a Chinese herbal plant called Tsai-Fu .

- The methods of application or experimental procedures are not specified in the source .

- The results show that Saikogenin A is less effective in adrenalectomized rats than in normal rats in reducing the carrageenin-induced edema . The anti-inflammatory action of Saikogenin A are due to an increase in corticosterone caused by the release of arenocorticotropic hormone (ACTH) and a direct effect on the process of inflammation .

安全和危害

Saikogenin A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also impair fertility and harm unborn children .

属性

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24+,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-HSFRRAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saikogenin A | |

CAS RN |

5092-09-1 | |

| Record name | Saikogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005092091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)

![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)

![N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1680659.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)